Neo Spiramycin I-d3
Beschreibung
Neo Spiramycin I-d3 (C₃₆H₅₉D₃N₂O₁₁; MW: 701.9) is a deuterated analog of Neo Spiramycin I, a metabolite of the macrolide antibiotic Spiramycin I. It features three hydrogen atoms replaced with deuterium, enhancing molecular stability and altering vibrational properties without modifying its chemical structure . This compound is primarily utilized as an internal standard in mass spectrometry (MS) to improve analytical accuracy by distinguishing it from non-deuterated spiramycin in complex matrices like biological or environmental samples . Its applications include studying spiramycin metabolism, environmental degradation pathways, and residue tracking in food products .
Eigenschaften
Molekularformel |
C₃₆H₅₉D₃N₂O₁₁ |
|---|---|
Molekulargewicht |
701.9 |
Synonyme |
4A-O-De(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
Table 1: Key Molecular and Physicochemical Properties
*Carrimycin is a mixture of isovaleryl-modified Spiramycin I, II, and III (e.g., C₄₈H₈₃N₂O₁₅ for isovaleryl Spiramycin I) .
Key Differences:
- Deuterium Substitution : Neo Spiramycin I-d3 and Spiramycin I-d3 are deuterated for analytical stability, whereas Spiramycin I and Carrimycin lack isotopic labeling.
Analytical Challenges
- Spiramycin Hydration: Non-deuterated spiramycin converts to a diol in aqueous matrices, causing mass shifts (MW: 843.6 → 861.5) and quantification errors . Neo Spiramycin I-d3 mitigates this by providing a stable reference .
- Chromatographic Resolution : Spiramycin I, II, and III co-elute in feed samples, necessitating quantification based on the dominant Spiramycin I component . Deuterated analogs simplify peak identification in MS .
Q & A
Q. What is the primary role of Neo Spiramycin I-d3 in analytical chemistry, and how does it improve accuracy in mass spectrometry?
Neo Spiramycin I-d3 is used as an internal standard in mass spectrometry due to its deuterium-substituted structure, which minimizes interference from matrix effects and enhances quantification precision. By introducing three deuterium atoms, its molecular mass shifts sufficiently to distinguish it from the non-deuterated analyte, reducing background noise in complex biological or environmental samples. This isotopic distinction ensures reliable calibration curves and reproducibility in pharmacokinetic or environmental degradation studies .
How should researchers formulate focused research questions for studying Neo Spiramycin I-d3’s metabolic pathways?
Researchers should employ frameworks like PICO (Population: target organism/environment; Intervention: exposure to Neo Spiramycin I-d3; Comparison: non-deuterated spiramycin; Outcome: metabolic byproducts) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "How does deuterium substitution alter the biotransformation of spiramycin in hepatic microsomes compared to its non-deuterated form?" This approach ensures methodological rigor and alignment with regulatory standards for antibiotic residue analysis .
Q. What are the best practices for preparing samples containing Neo Spiramycin I-d3 to minimize degradation during analysis?
Samples should be stored at -20°C to preserve stability, as deuterated compounds may still undergo pH-dependent hydrolysis. For aqueous matrices, adjust pH to 6.2–9.5 to prevent conversion to hydrated derivatives (e.g., geminal diols), which can skew mass spectrometry results. Use inert solvents like acetonitrile for extraction, and validate recovery rates (>90%) using spike-and-recovery experiments .
Advanced Research Questions
Q. How do deuterium isotope effects influence the stability and environmental persistence of Neo Spiramycin I-d3 compared to its non-deuterated counterpart?
Deuterium’s kinetic isotope effect (KIE) reduces bond cleavage rates, potentially prolonging environmental persistence. For example, in aqueous solutions, deuterium substitution may slow hydrolysis by stabilizing C-H/D bonds, as shown in studies where spiramycin’s hydration to diol derivatives (mass shift +18 Da) was mitigated using deuterated analogs. Researchers should conduct accelerated stability testing under varying pH/temperature conditions to quantify these effects .
Q. What methodological strategies are critical for validating UHPLC-MS/MS methods using Neo Spiramycin I-d3 as an internal standard?
Key steps include:
- Matrix-matched calibration : Prepare standards in the same biological/environmental matrix to account for ion suppression.
- Cross-validation : Compare results with non-deuterated spiramycin to confirm deuterium’s inertness in reactions.
- Recovery testing : Ensure extraction efficiency exceeds 90% using protocols like ethanol-K₂HPO₄ aqueous two-phase systems, which achieve >97% recovery for spiramycin .
Q. How can researchers resolve data discrepancies arising from Neo Spiramycin I-d3’s structural isomerism or pH-dependent degradation products?
Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic variants and structural isomers (e.g., neospiramycin formed under acidic conditions). For quantitative studies, apply multi-reaction monitoring (MRM) transitions specific to deuterated fragments. Additionally, employ NMR spectroscopy to confirm structural integrity post-extraction, particularly in studies tracking environmental degradation .
Q. What experimental designs are optimal for tracking Neo Spiramycin I-d3’s metabolic fate in microbial communities?
Use stable isotope probing (SIP) with Neo Spiramycin I-d3 to trace deuterium incorporation into microbial biomass or biotransformation products. Couple this with metagenomic sequencing to identify degradative pathways. For example, acidic conditions (pH <2) promote neospiramycin formation, which can be quantified via LC-MS/MS with deuterium-labeled internal standards .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
